molecular formula C14H10Cl2F3N5 B1409451 4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride CAS No. 1823188-02-8

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride

Cat. No.: B1409451
CAS No.: 1823188-02-8
M. Wt: 376.2 g/mol
InChI Key: MNJVTMOAYMDXAR-UHFFFAOYSA-N
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Description

The compound “4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Kinase Inhibitors and Medicinal Chemistry

Compounds featuring a 1,2,4-triazole scaffold, similar to "4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride," are extensively studied for their potential as kinase inhibitors. These inhibitors play a crucial role in regulating cellular processes, making them valuable in treating various diseases, including cancer. The 1,2,4-triazole ring is particularly attractive for medicinal chemistry due to its versatility in forming multiple binding modes with kinase enzymes. This adaptability facilitates the development of compounds with high potency and selectivity towards specific kinases (Wenglowsky, 2013).

Drug Discovery and Biological Activities

The triazole ring, as found in "this compound," is a common feature in many biologically active compounds. Its presence is associated with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. Research into 1,2,4-triazole derivatives has shown significant potential in drug discovery, highlighting the importance of this moiety in synthesizing new therapeutic agents (Ohloblina, 2022; Kaplaushenko, 2019).

Proton-Conducting Membranes

The application of 1,2,4-triazole derivatives extends beyond pharmacology into materials science. For instance, 1,2,4-triazole-based compounds are investigated for their use in developing proton-conducting membranes for fuel cells. These membranes are essential for the efficient operation of fuel cells, and the 1,2,4-triazole moiety contributes to improved thermal stability, electrochemical stability, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the post-translational modification of proteins, thereby affecting bacterial growth and metabolism. Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, modulating their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it disrupts the production of secondary metabolites by inhibiting the activity of phosphopantetheinyl transferase This disruption leads to changes in gene expression and metabolic flux, ultimately affecting cell growth and viability

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. It binds to the active site of phosphopantetheinyl transferase, inhibiting its activity and preventing the post-translational modification of proteins . This inhibition disrupts the normal function of the enzyme, leading to changes in gene expression and metabolic flux. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against phosphopantetheinyl transferase . Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits phosphopantetheinyl transferase, leading to changes in bacterial growth and metabolism . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus at specific concentrations, indicating a limit to its inhibitory activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits phosphopantetheinyl transferase, disrupting the post-translational modification of proteins and affecting metabolic flux . This inhibition leads to changes in metabolite levels and the overall metabolic profile of cells. Additionally, this compound may interact with other enzymes and cofactors, modulating their activity and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, this compound may localize to specific compartments or organelles, affecting its activity and function. The compound’s distribution within tissues also influences its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences the compound’s interactions with biomolecules and its overall efficacy. For example, this compound may localize to the cytoplasm, where it interacts with phosphopantetheinyl transferase, inhibiting its activity and affecting cellular function.

Properties

IUPAC Name

4-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N5.ClH/c15-11-5-8(14(16,17)18)6-20-12(11)13-21-7-22-23(13)10-3-1-9(19)2-4-10;/h1-7H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVTMOAYMDXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823188-02-8
Record name Benzenamine, 4-[5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823188-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Reactant of Route 2
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Reactant of Route 3
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Reactant of Route 4
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Reactant of Route 5
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride
Reactant of Route 6
4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride

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